molecular formula C10H7N3 B3193524 1H-Pyrrolo[2,3-b:5,4-c']dipyridine CAS No. 7266-32-2

1H-Pyrrolo[2,3-b:5,4-c']dipyridine

Cat. No. B3193524
CAS RN: 7266-32-2
M. Wt: 169.18 g/mol
InChI Key: HZIDRGNLSOMQRH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b:5,4-c’]dipyridine is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo [2,3-b]pyridine, Pyrrolo (2,3-b)pyridine, and 1,7-Dideazapurine .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b:5,4-c’]dipyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b:5,4-c’]dipyridine consists of a pyrrolopyridine core . The compound has a molecular weight of 118.1359 . More detailed structural analysis can be obtained using techniques such as X-ray crystallography .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b:5,4-c’]dipyridine derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Future Directions

The future directions for the research on 1H-Pyrrolo[2,3-b:5,4-c’]dipyridine and its derivatives involve further exploration of their potential as FGFR inhibitors for cancer therapy . The development of these compounds with low molecular weight would be beneficial for subsequent optimization .

properties

IUPAC Name

5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDRGNLSOMQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=CN=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9h-Pyrrolo[2,3-b:5,4-c']dipyridine

CAS RN

7266-32-2
Record name 5,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b:5,4-c']dipyridine
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1H-Pyrrolo[2,3-b:5,4-c']dipyridine
Reactant of Route 3
1H-Pyrrolo[2,3-b:5,4-c']dipyridine
Reactant of Route 4
1H-Pyrrolo[2,3-b:5,4-c']dipyridine
Reactant of Route 5
1H-Pyrrolo[2,3-b:5,4-c']dipyridine
Reactant of Route 6
1H-Pyrrolo[2,3-b:5,4-c']dipyridine

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